4-Acetylthiophene-2-carbonitrile
Description
Historical Context of Thiophene (B33073) and its Functionalization in Organic Synthesis
The story of thiophene began in 1882 when Viktor Meyer, during his work with benzene (B151609) derived from coal tar, discovered it as a contaminant. chemicalbook.com He observed that a blue dye, indophenin, formed when crude benzene was mixed with isatin (B1672199) and sulfuric acid, a reaction not seen with purified benzene. chemicalbook.com This led to the isolation of the sulfur-containing heterocycle, thiophene. chemicalbook.com The name "thiophene" is derived from the Greek words "theion" (sulfur) and "phaino" (to shine), alluding to its discovery. acs.org
Early synthetic routes to thiophene and its derivatives included the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide, a method known as the Paal-Knorr thiophene synthesis. chemicalbook.comacs.org Over the years, the functionalization of the thiophene ring has become a cornerstone of organic synthesis. Key reactions such as Friedel-Crafts acylation, which introduces an acyl group to the thiophene ring, have been instrumental in creating a wide array of derivatives. acs.org The development of metal-catalyzed cross-coupling reactions, like the Suzuki and Kumada reactions, further expanded the synthetic toolbox, allowing for the precise and efficient introduction of various substituents onto the thiophene scaffold. nih.gov These advancements have enabled the synthesis of highly complex and functionalized thiophene molecules for diverse applications.
Significance of Thiophene, Acetyl, and Carbonitrile Moieties in Heterocyclic Chemistry
The combination of the thiophene ring with acetyl and carbonitrile functional groups in a single molecule, as seen in 4-Acetylthiophene-2-carbonitrile (B6162628), results in a compound with a rich chemical profile and potential for diverse applications.
The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov Its structural similarity to the benzene ring allows it to act as a bioisostere, a substitute for a phenyl group in a drug molecule, which can lead to improved physicochemical properties and biological activity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Beyond pharmaceuticals, thiophene-based materials are utilized in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov
The acetyl group (-COCH₃) is a key functional group that can significantly modulate the properties of a molecule. In medicinal chemistry, the addition of an acetyl group can influence a drug's polarity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, acetylation can increase a molecule's ability to cross the blood-brain barrier. wikipedia.org The acetyl group in aspirin, for example, is crucial for its anti-inflammatory activity. organic-chemistry.org It can also serve as a synthetic handle for further chemical modifications.
The carbonitrile group (-C≡N) is a versatile functional group in organic synthesis. Its linear geometry and electrophilic carbon atom make it susceptible to a variety of chemical transformations. nih.gov Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to amines, or react with organometallic reagents to form ketones. nih.gov In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor and participate in other noncovalent interactions within a biological target. mdpi.com It is a feature in several marketed drugs and is also explored as a "warhead" in covalent inhibitors, which form a permanent bond with their target protein. mdpi.com
Overview of Research Domains for Thiophene-based Acetyl Carbonitriles
While specific research on this compound is limited in publicly available literature, the research domains for similarly structured thiophene-based acetyl carbonitriles are well-established, primarily in medicinal chemistry and materials science.
Thiophene derivatives containing both acetyl and carbonitrile functionalities are key intermediates in the synthesis of more complex heterocyclic systems. For example, the Gewald reaction, a multicomponent reaction, is a common method for synthesizing 2-aminothiophenes, which can then be further modified. wikipedia.orgmdpi.comumich.edu These 2-aminothiophene-3-carbonitrile (B183302) scaffolds are precursors to a variety of biologically active molecules, including those with potential antimicrobial, anticancer, and anti-inflammatory properties. nih.gov
The presence of the acetyl and carbonitrile groups provides reactive sites for further chemical elaboration, allowing for the construction of diverse molecular libraries for drug discovery screening. Research has shown that substituted thiophenes have a broad range of pharmacological activities. nih.gov Therefore, it is plausible that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents.
In the realm of materials science, the electronic properties of functionalized thiophenes are of great interest. The combination of electron-withdrawing groups like acetyl and carbonitrile on the thiophene ring can be used to tune the electronic and optical properties of the resulting materials, making them potentially useful in the development of new organic semiconductors.
Below are data tables for this compound and its more widely studied isomer, 2-Acetylthiophene (B1664040), for comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1949776-49-1 | mdpi.com |
| Molecular Formula | C₇H₅NOS | mdpi.com |
| Molecular Weight | 151.19 g/mol | mdpi.com |
Table 2: Physicochemical and Spectroscopic Data of 2-Acetylthiophene
| Property | Value | Source |
| CAS Number | 88-15-3 | wikipedia.org |
| Molecular Formula | C₆H₆OS | wikipedia.org |
| Molecular Weight | 126.17 g/mol | wikipedia.org |
| Appearance | Yellow liquid | wikipedia.org |
| Boiling Point | 214 °C | sigmaaldrich.com |
| Melting Point | 10-11 °C | sigmaaldrich.com |
| Density | 1.168 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index (n20/D) | 1.565 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
4-acetylthiophene-2-carbonitrile |
InChI |
InChI=1S/C7H5NOS/c1-5(9)6-2-7(3-8)10-4-6/h2,4H,1H3 |
InChI Key |
KSNLPZNWDVJUEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Acetylthiophene 2 Carbonitrile and Analogous Structures
Strategic Approaches to Thiophene (B33073) Ring Synthesis and Functionalization
The creation of the thiophene scaffold and the introduction of desired functional groups are pivotal steps in generating target molecules like 4-Acetylthiophene-2-carbonitrile (B6162628). Chemists employ both ring-forming condensation reactions and post-synthesis functionalization techniques.
Condensation Reactions for Thiophene Ring Formation
Building the thiophene ring from open-chain precursors is a fundamental strategy that allows for the incorporation of various substituents from the outset. Several named reactions are instrumental in this approach.
Gewald Aminothiophene Synthesis: This multicomponent reaction is a highly efficient method for synthesizing 2-aminothiophenes. arkat-usa.orgorganic-chemistry.org It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine. wikipedia.orgpharmaguideline.com The reaction proceeds through an initial Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgacs.org This is followed by the addition of sulfur and subsequent cyclization to yield the polysubstituted 2-aminothiophene. thieme-connect.comwikipedia.org The versatility of the Gewald reaction is enhanced by its tolerance for a wide range of starting materials and the mild reaction conditions often employed. arkat-usa.org Modifications, including the use of microwave irradiation, have been shown to improve reaction yields and reduce reaction times. wikipedia.org
Fiesselmann Thiophene Synthesis: The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org This method involves the base-catalyzed condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives. derpharmachemica.comwikipedia.org The mechanism is believed to proceed via consecutive 1,4-conjugate additions. derpharmachemica.com A notable variation of this synthesis allows for the formation of 3-aminothiophenes when a nitrile-containing substrate is used instead of an ester. wikipedia.orgwikipedia.org This adaptability makes the Fiesselmann synthesis a valuable tool for creating diverse thiophene structures. researchgate.net
| Reaction | Key Reactants | Primary Product Class | Reference |
| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur, Base | 2-Aminothiophenes | organic-chemistry.orgwikipedia.orgpharmaguideline.com |
| Fiesselmann Synthesis | α,β-Acetylenic Ester, Thioglycolic Acid Derivative, Base | 3-Hydroxy-2-thiophenecarboxylic Acid Derivatives | derpharmachemica.comwikipedia.orgresearchgate.net |
Direct Functionalization of Pre-formed Thiophene Rings
An alternative strategy involves modifying a pre-existing thiophene ring through electrophilic aromatic substitution. This allows for the sequential introduction of functional groups like the acetyl and carbonitrile moieties.
The Friedel-Crafts acylation is a classic and effective method for introducing an acetyl group onto a thiophene ring. derpharmachemica.com This reaction typically employs an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride, stannic chloride, or zinc chloride. stackexchange.comgoogle.com The reaction proceeds by generating a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring. stackexchange.comechemi.com Under controlled conditions, Friedel-Crafts acylation of thiophenes generally provides good yields. derpharmachemica.comgoogle.com
The introduction of a carbonitrile (–C≡N) group onto a thiophene ring can be accomplished through several methods. wikipedia.orgchemguide.co.uk One common approach is the Sandmeyer reaction, which involves the diazotization of an aminothiophene followed by treatment with a cyanide salt, such as copper(I) cyanide. Another method is the dehydration of a thiophenecarboxamide. This is typically achieved by heating the amide with a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀). mu-varna.bg Additionally, the direct conversion of aryl halides to nitriles can be achieved using various cyanide sources and transition-metal catalysts.
Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. derpharmachemica.compharmaguideline.com The regioselectivity of these reactions is a critical consideration. Electrophilic attack, including Friedel-Crafts acylation, preferentially occurs at the C2 or C5 positions, which are adjacent to the sulfur atom. pharmaguideline.comstackexchange.comgoogle.com This preference is explained by the stability of the cationic intermediate (the sigma complex) formed during the reaction. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom's lone pair. stackexchange.comechemi.com In contrast, attack at the C3 or C4 position results in an intermediate that can only be described by two resonance forms, making it less stable and higher in energy. stackexchange.comechemi.com Consequently, substitution at the 2- and 5-positions is kinetically favored.
Synthesis of Specific Isomers and Closely Related Structures
The general methodologies described above are applied to synthesize specific thiophene derivatives. For instance, the synthesis of 5-aryl-2-acetylthiophenes has been achieved by first preparing β-aryl-β-chloroacroleins via a Vilsmeier-Haack reaction. mdpi.com These intermediates are then cyclized with a sulfur source (like sodium sulfide) and chloroacetone (B47974) to form the desired 2-acetylthiophene (B1664040) derivatives. mdpi.com
In another example, 2-aminothiophene-3-carbonitrile (B183302) derivatives are prepared using modified Gewald reaction conditions. sciforum.net This often involves a two-step process starting with a Knoevenagel condensation between a ketone and malononitrile (B47326), followed by the reaction of the resulting ylidene with elemental sulfur to induce cyclization. sciforum.net These 2-amino-3-carbonitrile thiophenes serve as versatile intermediates for creating more complex heterocyclic systems. sciforum.net
Synthetic Routes to 2-Acetylthiophene and its Derivatives
The 2-acetylthiophene moiety is a critical building block. Its synthesis is typically achieved through the acylation of thiophene or by cyclization strategies that introduce the acetyl group.
One of the most common methods for preparing 2-acetylthiophene is the Friedel-Crafts acylation of thiophene. acs.org A study demonstrated that using ortho-phosphoric acid as a catalyst for the reaction between thiophene and acetic anhydride could yield 94% of 2-acetylthiophene. acs.org However, this high yield required three equivalents of acetic anhydride. acs.org Using equimolar amounts of the reactants resulted in lower conversion rates. acs.org Optimization of this reaction showed that a temperature of 40°C for 21 hours provided the highest yield of 2-acetylthiophene (AcT). acs.org
Another powerful method is the Vilsmeier-Haack reaction, which is widely used for the chloroformylation of ketones to produce β-chloroacroleins, key intermediates for 5-aryl-2-acetylthiophenes. mdpi.comsciforum.net This reaction involves treating acetophenone (B1666503) derivatives with a Vilsmeier reagent (prepared from POCl₃ and DMF) to form a β-aryl-β-chloroacrolein. mdpi.comsciforum.net This intermediate then undergoes cyclization with a sulfur source, such as sodium sulfide (B99878) nonahydrate, followed by reaction with chloroacetone and subsequent base-catalyzed ring closure to yield the desired 5-aryl-2-acetylthiophene derivative. mdpi.com
Chalcones, which are precursors to many heterocyclic compounds, can be synthesized through the condensation of 2-acetylthiophene with various aromatic aldehydes in the presence of a strong base like 40% aqueous potassium hydroxide (B78521). researchgate.net
Below is a table summarizing various synthetic approaches to 2-acetylthiophene derivatives.
Table 1: Synthetic Methods for 2-Acetylthiophene Derivatives| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Thiophene | Acetic anhydride, ortho-phosphoric acid | 2-Acetylthiophene | 94% | acs.org |
| Acetophenone derivatives | 1. POCl₃, DMF; 2. Na₂S·9H₂O, Chloroacetone, K₂CO₃ | 5-Aryl-2-acetylthiophenes | Good | mdpi.comsciforum.net |
| 2-Acetylthiophene, Aromatic aldehydes | 40% aq. KOH, Ethanol | Chalcones | 80-96% | researchgate.net |
Synthetic Routes to Thiophene-2-carbonitrile and its Derivatives
The thiophene-2-carbonitrile scaffold can be synthesized through several routes, including the construction of the thiophene ring with a pre-existing nitrile group or the introduction of the nitrile group onto a thiophene ring.
One notable approach involves the reaction of α-bromochalcones with cyanothioacetamide, which proceeds through a Michael-type addition followed by an intramolecular cyclization to afford trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. nih.gov Another method starts with aldehydes, cyanothioacetamide, and phenacyl thiocyanate (B1210189) in the presence of potassium hydroxide to yield similar dihydrothiophene products. nih.gov These 2-aminothiophene derivatives are valuable intermediates for a wide range of more complex heterocyclic systems. nih.gov
The direct polymerization of thiophene-2-carbaldehyde (B41791) can be achieved using hydrochloric acid as a catalyst in methanol. journalskuwait.org The reaction proceeds at room temperature, and the resulting polymer, poly(thiophene-2-carbaldehyde), precipitates from the solution. journalskuwait.org While this leads to a polymer, the reactivity of the carbaldehyde group highlights a potential functional group for transformation into a nitrile.
Multi-component Reactions Leading to Substituted Thiophene-Carbonitriles
Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like substituted thiophene-carbonitriles in a single step from three or more reactants. These reactions offer high atom economy and procedural simplicity.
A prominent example is the Gewald reaction, a classic MCR for synthesizing 2-aminothiophenes. A variation of this involves the reaction of an α-methylene ketone (like 1-(5-(4-methoxyphenyl)thiophen-2-yl)ethanone), malononitrile, and elemental sulfur in the presence of a base. mdpi.com This reaction builds a new, highly substituted thiophene ring onto the existing one. mdpi.com
Another approach involves the domino reaction of 1,3-thiazolidinedione, active methylene (B1212753) nitriles, amines, and aromatic aldehydes, which provides a common route to functionalized 2-amino-4,5-dihydrothiophene-3-carbonitriles (ADHTs). nih.gov
One-Pot Synthetic Procedures for Functionalized Thiophenes
An efficient one-pot synthesis of polyfunctionalized thiophenes has been developed through an amine-mediated ring-opening of 2-methylene-1,3-dithioles. lnu.edu.cnacs.org This method involves the reaction of an EWG-activated 2-methylene-1,3-dithiole with an amine, which proceeds through ring opening, intramolecular annulation, and amine substitution to yield highly substituted thiophenes under mild conditions. lnu.edu.cnacs.org For example, reacting 3-(4-methyl-1,3-dithiol-2-ylidene)pentane-2,4-dione with ethylamine (B1201723) in acetonitrile (B52724) at 80°C produces the corresponding multisubstituted thiophene in 79% yield. acs.org
Another versatile one-pot procedure allows for the synthesis of functionalized benzo[b]thiophenes and their hetero-fused analogs. acs.org This method is based on the intramolecular copper-catalyzed S-arylation of enethiolates that are generated in situ. acs.org The process typically involves reacting a 2-bromo(het)arylacetonitrile with a dithioester or thiocarbonyl compound in the presence of a base like sodium hydride. acs.org
Furthermore, novel functionalized thiophenes bearing phosphonate (B1237965) groups have been prepared via a one-pot, three-component reaction of chloroacetyl chloride, triethyl phosphite, and a sulfur-containing dicyanoethene salt. tandfonline.com
Table 2: One-Pot Syntheses for Functionalized Thiophenes
| Reaction Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Amine-Mediated Ring Opening | 2-Methylene-1,3-dithioles, Amines | Mild conditions, high substitution | lnu.edu.cnacs.org |
| Copper-Catalyzed S-Arylation | 2-Bromo(het)arylacetonitriles, Dithioesters | Forms benzo[b]thiophenes and analogs | acs.org |
| Three-Component Phosphonate Synthesis | Chloroacetyl chloride, Triethyl phosphite, Dicyanoethene salt | Introduces phosphonate groups | tandfonline.com |
Purification and Isolation Techniques in Organic Synthesis
The successful synthesis of a target compound is contingent upon its effective purification and isolation from the reaction mixture, which may contain unreacted starting materials, catalysts, solvents, and by-products. emu.edu.tr The choice of technique depends on the physical state of the compound and the nature of the impurities. emu.edu.tr
Recrystallization: This is a primary technique for purifying solid organic compounds. reachemchemicals.com It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solution. emu.edu.trsimsonpharma.com The pure crystals are then collected by filtration. simsonpharma.com
Chromatography: This versatile set of techniques separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. emu.edu.tr
Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing compound purity. jetir.org
Column Chromatography: A preparative technique used to separate and purify larger quantities of compounds. emu.edu.tr
High-Pressure Liquid Chromatography (HPLC): An analytical and preparative method offering high resolution and speed. emu.edu.tr
Extraction: This technique separates compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. miamioh.edu By shaking the mixture in a separatory funnel, the target compound partitions into the solvent in which it is more soluble. miamioh.edu It is particularly useful for separating acidic or basic compounds from neutral ones by adjusting the pH of the aqueous layer. masterorganicchemistry.com
Distillation: Used to purify liquids with different boiling points. simsonpharma.com Simple distillation is effective for separating liquids with significantly different boiling points, while fractional distillation is used for liquids with closer boiling points. reachemchemicals.com
Filtration: This is a fundamental mechanical method used to separate a solid from a liquid or gas using a porous medium like filter paper. emu.edu.trsimsonpharma.com Gravity filtration is suitable for removing large solid particles, while vacuum filtration is faster and more efficient for collecting fine solids. reachemchemicals.com
Sublimation: This method is used for volatile solids that can transition directly from the solid to the gas phase without passing through a liquid phase. simsonpharma.com It is effective for purifying compounds like naphthalene (B1677914) and camphor. simsonpharma.com
Chemical Reactivity and Transformational Studies of 4 Acetylthiophene 2 Carbonitrile Derivatives
Reactivity of the Thiophene (B33073) Ring System
The electronic nature of the thiophene ring is heavily modified by the presence of the acetyl and cyano substituents. Both groups are strongly deactivating towards electrophilic attack and activating towards nucleophilic attack due to their electron-withdrawing properties through both resonance and inductive effects.
Reactions Involving Electrophilic Attack on the Thiophene Nucleus
Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a preference for attack at the C2 position. nih.gov However, the presence of potent electron-withdrawing groups, such as acetyl and cyano, drastically reduces the electron density of the thiophene ring, making it significantly less susceptible to electrophilic attack. acs.org For 4-acetylthiophene-2-carbonitrile (B6162628), the ring is highly deactivated, and electrophilic substitution reactions are expected to be very sluggish, requiring harsh reaction conditions.
Reactions Involving Nucleophilic Attack on the Thiophene Nucleus
Conversely, the electron-deficient nature of the this compound ring makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). mdpi.com Aromatic systems bearing strong electron-withdrawing groups are activated towards attack by nucleophiles. mdpi.com In this molecule, the acetyl and cyano groups stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. niscpr.res.in
Nucleophilic attack can occur at the carbon atoms of the thiophene ring, particularly at positions activated by the electron-withdrawing substituents. Theoretical studies on substituted nitrothiophenes have shown that the presence of groups like cyano and acetyl facilitates nucleophilic substitution. nih.gov In the case of this compound, a strong nucleophile could potentially attack one of the ring carbons, leading to the displacement of a hydride ion or another leaving group if one were present at an activated position. The C2 and C4 positions, being bonded to the deactivating groups, are the most activated for nucleophilic attack.
Transformations of the Carbonitrile Functional Group
The carbonitrile group is a versatile functional group that can undergo a variety of transformations, serving as a linchpin for the construction of new molecular frameworks.
Nucleophilic Additions to the Nitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. nih.gov This reactivity allows for the conversion of the cyano group into other important functional groups. Common transformations include:
Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed. The reaction proceeds through an intermediate amide, which can sometimes be isolated, to ultimately yield a carboxylic acid. researchgate.net
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov Milder reducing agents can sometimes be used to obtain an aldehyde.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. nih.gov
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid |
| Base Hydrolysis | NaOH, H₂O, heat | Carboxylate Salt |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |
| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone |
Cyclization Reactions Leading to Fused Heterocyclic Systems
The strategic placement of the acetyl and cyano groups in this compound provides a template for various cyclization reactions, leading to the formation of fused heterocyclic systems, most notably pyridine (B92270) rings.
The acetyl group in this compound possesses acidic α-protons on its methyl group. This active methylene (B1212753) component can participate in condensation reactions with various electrophiles. This reactivity is fundamental to several named reactions that can be used to construct a fused pyridine ring, leading to thieno[3,4-b]pyridine derivatives. nih.gov
A well-established method for synthesizing fused pyridines is the reaction of a compound containing an active methylene group with 1,3-dicarbonyl compounds or their equivalents. For instance, the reaction of 2-acetylthiophene (B1664040) with aldehydes and malononitrile (B47326) can yield substituted nicotinonitriles (pyridine derivatives). researchgate.net By analogy, the active methylene of the acetyl group in this compound can react with suitable reagents to form a six-membered pyridine ring fused to the thiophene core.
Another powerful method for constructing fused pyridine rings is through reactions involving 2-aminothiophene precursors. While this compound itself is not a 2-aminothiophene, related structures are key intermediates. The Gewald reaction, for example, is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. Specifically, the use of cyanoacetone in a modified Gewald reaction yields 3-acetyl-2-aminothiophenes. These 2-amino-3-acylthiophenes are ideal precursors for the synthesis of thieno[2,3-b]pyridines through condensation reactions with various reagents. nih.gov
| Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|
| 2-Aminothiophene-3-carbonitrile (B183302) | α,β-Unsaturated Ketone, Acetic Acid/Water | Substituted Thieno[2,3-b]pyridine | nih.gov |
| 2-Aminothiophene | Aldehyde, Triethylamine, Ethanol/Water | Substituted Thieno[2,3-b]pyridine | nih.gov |
| 3-Cyanopyridin-2-thiol | α-Halo Ketone | 3-Aminothieno[2,3-b]pyridine |
Hydrolysis of the Nitrile Group to Carboxylic Acids
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.comlibretexts.org This transformation is a fundamental reaction in organic chemistry. chadsprep.com
Under acidic conditions, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid. libretexts.org The nitrogen atom of the nitrile is first protonated, increasing its electrophilicity. Water then acts as a nucleophile, attacking the carbon atom of the nitrile. youtube.comyoutube.com A series of proton transfer and tautomerization steps lead to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. youtube.com
In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. libretexts.org The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. youtube.com Subsequent protonation from water yields an amide intermediate, which is then hydrolyzed under the basic conditions to the carboxylate salt and ammonia. youtube.com Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org
| Reaction | Conditions | Intermediate | Final Product | Reference |
| Acidic Hydrolysis | Dilute HCl, Heat | Amide | Carboxylic Acid, Ammonium Salt | libretexts.orgyoutube.com |
| Alkaline Hydrolysis | NaOH solution, Heat | Amide | Carboxylate Salt, Ammonia | libretexts.orgyoutube.com |
Transformations of the Acetyl Functional Group
The acetyl group of this compound is a versatile handle for a variety of chemical transformations.
The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a type of crossed aldol (B89426) condensation. wikipedia.orggordon.edu The acetyl group in this compound has α-hydrogens, making it suitable for Claisen-Schmidt condensation with various aromatic aldehydes. fiveable.menih.gov
The reaction is typically carried out in the presence of a base, such as sodium hydroxide. gordon.edunih.gov The base abstracts an α-hydrogen from the acetyl group to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. gordon.edu The resulting β-hydroxycarbonyl compound readily undergoes dehydration to yield an α,β-unsaturated carbonyl compound, also known as a chalcone. acs.org
| Reactants | Base | Product Type | Reference |
| Ketone (with α-H), Aromatic Aldehyde (no α-H) | Sodium Hydroxide | α,β-Unsaturated Carbonyl Compound (Chalcone) | wikipedia.orggordon.edunih.gov |
| Acetophenone (B1666503), Benzaldehyde | NaOH | Chalcone | acs.org |
The acetyl group can be oxidized to a carboxylic acid. A new process has been developed for the preparation of thiophene-2-carbonyl chloride (TCC) from thiophene, which involves the liquid-phase aerobic oxidation of 2-acetylthiophene. acs.org This indicates that the acetyl group on a thiophene ring can be oxidized. While the specific oxidation of this compound is not detailed, similar methodologies could likely be applied. The oxidation of 2-acetylthiophene itself is a key step in the synthesis of thiophene-2-carboxylic acid. wikipedia.org
A common method for oxidizing methyl ketones is the haloform reaction, but this would likely also affect other parts of the molecule. Milder and more selective oxidizing agents would be required to specifically target the acetyl group without affecting the nitrile or the thiophene ring.
Nucleophilic Additions to the Carbonyl
The carbonyl group (-C=O) in the acetyl moiety of this compound is a primary site for chemical reactions. The carbon atom of this group is electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density towards itself. savemyexams.com This electron deficiency makes the carbonyl carbon susceptible to attack by various nucleophiles. savemyexams.com This reaction is termed nucleophilic addition or 1,2-addition. masterorganicchemistry.comlibretexts.org
The general mechanism involves two main steps: the initial attack of the nucleophile on the electrophilic carbonyl carbon, which breaks the pi (π) bond and forms a tetrahedral intermediate where the oxygen atom carries a negative charge. savemyexams.commasterorganicchemistry.com This is followed by protonation of the resulting alkoxide anion to yield the final alcohol product. oxfordsciencetrove.com
Key examples of nucleophilic additions applicable to the acetyl group include:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). dalalinstitute.com These reagents deliver a hydride ion (H⁻) as the nucleophile to the carbonyl carbon. dalalinstitute.com
Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), add an alkyl or aryl group to the carbonyl carbon, leading to the formation of a tertiary alcohol after acidic workup. masterorganicchemistry.com
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in a cyanohydrin. savemyexams.com This reaction is notable as it introduces another carbon atom to the molecule. savemyexams.com
Table 1: Examples of Nucleophilic Addition Reactions on Ketones
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride Ion (H⁻) | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Alkyl/Aryl Group | Grignard Reagent (CH₃MgBr) | Tertiary Alcohol |
| Cyanide Ion (:CN⁻) | Hydrogen Cyanide (HCN) / KCN | Cyanohydrin |
| Alkoxide Ion (RO⁻) | Sodium Ethoxide (NaOEt) | Hemiacetal |
Combined Reactivity of Acetyl and Carbonitrile Moieties
The presence of both an acetyl and a carbonitrile group on the thiophene ring allows for complex transformations where both functionalities can participate. The proximity and electronic interplay between these groups can lead to intramolecular reactions or concerted reactions with external reagents, often resulting in the formation of new heterocyclic systems.
One of the most significant synthetic routes for preparing substituted 2-aminothiophenes is the Gewald reaction, which highlights the combined reactivity of a ketone and an adjacent nitrile group. researchgate.net Although this compound is a product rather than a starting material for a typical Gewald reaction, its structure lends itself to analogous cyclization and condensation reactions. For instance, derivatives can undergo intramolecular cyclization. A Michael addition to an activated alkene followed by an intramolecular cyclization involving both the nitrile and another functional group is a common strategy in thiophene chemistry. nih.gov
Furthermore, the acetyl group's α-protons (on the methyl group) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, potentially attacking the electrophilic carbon of the nitrile group in an intramolecular fashion, which could lead to the formation of a fused ring system under specific conditions.
Reaction Mechanisms and Pathways
Understanding the mechanisms behind the reactions of this compound is crucial for predicting products and optimizing reaction conditions.
Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. masterorganicchemistry.com While classic S_N2 reactions are characteristic of aliphatic compounds, aromatic systems like thiophene undergo nucleophilic aromatic substitution (S_NAr). For an S_NAr reaction to occur on the thiophene ring of this compound, a good leaving group (like a halide) would need to be present on the ring, and the ring must be sufficiently activated by electron-withdrawing groups. researchgate.net The acetyl and carbonitrile groups are indeed electron-withdrawing, which would facilitate such a reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the S_NAr mechanism. researchgate.net
Another form of substitution is nucleophilic acyl substitution, which occurs at the carbonyl group. masterorganicchemistry.com This proceeds via an addition-elimination mechanism. masterorganicchemistry.com A nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequently, a leaving group is expelled, and the carbon-oxygen double bond is reformed. masterorganicchemistry.comyoutube.com In the case of this compound, the "leaving group" would be a carbanion from the methyl group, which is a very poor leaving group, making this type of substitution unlikely under normal conditions.
Free radical reactions are initiated by the formation of highly reactive species with unpaired electrons. masterorganicchemistry.com This initiation step often requires energy in the form of heat or UV light to cause homolytic bond cleavage. masterorganicchemistry.comlkouniv.ac.in For this compound, several free radical pathways are conceivable:
Hydrogen Abstraction: A free radical can abstract a hydrogen atom from the methyl group of the acetyl moiety. lkouniv.ac.in This would form a resonance-stabilized radical adjacent to the carbonyl group. Allylic and benzylic C-H bonds are particularly susceptible to this due to the stability of the resulting radical. lkouniv.ac.in
Addition to the Thiophene Ring: Free radicals can add to the carbon-carbon double bonds within the thiophene ring. nptel.ac.in This reaction generates a new carbon-centered radical, which can then undergo further reactions. lkouniv.ac.in
Chain Reactions: The reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. nptel.ac.in During propagation, a radical reacts with a molecule to form a new product and another radical, continuing the chain. lkouniv.ac.in
The rate and selectivity of free radical reactions are influenced by factors such as bond dissociation energies and steric effects. lkouniv.ac.inbbhegdecollege.com
Many reactions of carbonyl compounds are accelerated by the presence of an acid or a base. orgosolver.com
Acid Catalysis: In an acidic medium, the carbonyl oxygen of the acetyl group can be protonated. orgosolver.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. orgosolver.comyoutube.com The mechanism involves activating the electrophile to facilitate the subsequent nucleophilic addition. youtube.com
Base Catalysis: Bases can catalyze reactions by enhancing the nucleophilicity of the attacking species or by generating a nucleophile from the substrate itself. youtube.com A strong base can deprotonate the α-carbon of the acetyl group (the methyl carbon), creating a nucleophilic enolate ion. orgosolver.com This enolate can then participate in reactions such as aldol condensations or alkylations. orgosolver.com This activation of the nucleophile is a key principle in many carbon-carbon bond-forming reactions. youtube.com
Table 2: Summary of Catalysis Mechanisms for Carbonyl Reactions
| Catalyst Type | Mechanism of Action | Effect on Reactants | Example Reaction |
|---|---|---|---|
| Acid | Protonates the carbonyl oxygen. orgosolver.comyoutube.com | Increases electrophilicity of the carbonyl carbon. orgosolver.com | Acetal Formation |
| Base | Deprotonates the α-carbon. orgosolver.com | Forms a more potent nucleophile (enolate). youtube.com | Aldol Condensation |
Spectroscopic Data for this compound Remains Elusive in Public Domain
A comprehensive search for the spectroscopic and structural elucidation data for the chemical compound this compound has yielded no specific experimental or theoretical results within the public domain. Despite targeted searches for its Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra, no dedicated studies or data sets for this particular isomer were found.
The investigation for spectral information on this compound included queries for its ¹H NMR, ¹³C NMR, and two-dimensional NMR analyses, as well as its vibrational and electronic spectroscopic profiles. Literature and chemical databases appear to contain information on related isomers, such as 5-Acetylthiophene-2-carbonitrile and 2-Acetylthiophene, but data specifically corresponding to the 4-acetyl substituted thiophene-2-carbonitrile is not available.
For instance, while spectral characteristics of other thiophene derivatives are well-documented, allowing for general predictions, the precise influence of the acetyl group at the 4-position in conjunction with the nitrile group at the 2-position on the thiophene ring cannot be detailed without specific data. This includes exact chemical shifts, coupling constants, vibrational frequencies for functional groups like the carbonyl (C=O) and nitrile (C≡N), and electronic transition wavelengths (λmax).
Consequently, without available scientific literature or database entries, a detailed article on the spectroscopic characterization of this compound that adheres to the requested scientifically accurate and detailed structure cannot be generated at this time. Further experimental research or computational studies would be required to determine and publish these specific spectral properties.
Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 4-Acetylthiophene-2-carbonitrile (B6162628) (C₇H₅NOS), the molecular weight is 151.19 g/mol . nih.gov
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 151. A key fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. libretexts.orgyoutube.com In this molecule, the most likely α-cleavage event is the loss of the acetyl methyl group as a methyl radical (•CH₃), which has a mass of 15 Da. This fragmentation would result in a prominent fragment ion at m/z 136. nih.gov This resulting cation, [M-15]⁺, is stabilized by resonance.
Other potential, though likely less significant, fragmentations could involve cleavage of the acetyl group itself (loss of •COCH₃, 43 Da) or fragmentation of the thiophene (B33073) ring.
Table 2: Key Mass Spectrometry Data for this compound
| m/z Value | Ion Identity | Fragmentation Pathway | Notes |
| 151 | [C₇H₅NOS]⁺ | Molecular Ion (M⁺) | Corresponds to the intact molecule minus one electron. |
| 136 | [C₆H₂NOS]⁺ | α-cleavage: [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. Typically a major fragment for methyl ketones. |
Data sourced from PubChem CID 2747565. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By measuring the diffraction pattern of X-rays passing through a single crystal of the substance, one can elucidate detailed structural information.
As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been prominently reported in publicly accessible crystallographic databases. However, such an analysis, were it to be performed, would provide invaluable structural data. For related thiophene derivatives, X-ray diffraction has been successfully used to unambiguously determine stereochemistry and molecular conformation. science-softcon.de
A crystallographic study of this compound would confirm:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the entire molecule.
Planarity: The degree of planarity of the thiophene ring and the relative orientation (torsion angles) of the acetyl and nitrile substituents with respect to the ring. This is crucial for understanding the extent of electronic conjugation.
Intermolecular Interactions: The presence of any significant non-covalent interactions in the crystal lattice, such as hydrogen bonding (though none are expected to be strong), π-π stacking between thiophene rings, or dipole-dipole interactions, which govern the crystal packing.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) within a pure compound. This experimental data is then compared to the theoretical values calculated from the proposed molecular formula. A close match between the found and calculated values serves to confirm the empirical formula and is a strong indicator of sample purity.
The molecular formula for this compound is C₇H₅NOS, with a molecular weight of 151.19 g/mol . nih.gov The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.
Table 3: Theoretical Elemental Composition of C₇H₅NOS
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 55.61% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 3.33% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 9.26% |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.58% |
| Sulfur | S | 32.06 | 1 | 32.060 | 21.21% |
| Total | 151.183 | 100.00% |
In a typical research setting, a newly synthesized batch of this compound would be analyzed, and the experimental results (e.g., "Found: C, 55.58%; H, 3.35%; N, 9.22%") would be reported alongside the calculated values to validate the compound's identity and purity.
Computational and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a predominant computational method for studying the physicochemical properties of thiophene (B33073) derivatives. researchgate.netmdpi.com This approach is favored for its balance of computational cost and accuracy in predicting molecular properties. Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to solve the Schrödinger equation and describe the electronic structure of the molecule. researchgate.neticm.edu.pl
Table 1: Predicted Optimized Geometrical Parameters for 4-Acetylthiophene-2-carbonitrile (B6162628) Note: These values are representative and based on DFT calculations for structurally similar thiophene derivatives.
| Parameter | Bond/Atoms | Predicted Value |
|---|---|---|
| Bond Lengths | ||
| C-S (in ring) | ~1.73 - 1.77 Å | |
| C=C (in ring) | ~1.37 - 1.44 Å | |
| C-C (ring) | ~1.42 - 1.45 Å | |
| C≡N (nitrile) | ~1.16 Å | |
| C=O (acetyl) | ~1.23 Å | |
| Bond Angles | ||
| C-S-C (in ring) | ~92° | |
| S-C=C (in ring) | ~111° - 112° | |
| C-C-C (in ring) | ~112° - 113° | |
| C-C≡N | ~178° - 179° |
Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations also serve to confirm that the optimized structure is a true energy minimum, which is verified by the absence of imaginary frequencies. The predicted vibrational modes can be assigned to specific functional groups within the molecule, aiding in the interpretation of experimental spectra. researchgate.net The assignments are often made with high confidence through Potential Energy Distribution (PED) analysis. researchgate.net For this compound, characteristic vibrations for the nitrile, carbonyl, and thiophene ring moieties are of particular interest.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: Frequencies are typically scaled to correct for anharmonicity and computational method limitations.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N stretch | Nitrile | ~2230 - 2240 |
| C=O stretch | Acetyl Ketone | ~1680 - 1700 |
| C=C stretch | Thiophene Ring | ~1520 - 1530 |
| C-C stretch | Thiophene Ring | ~1350 - 1410 |
| C-S stretch | Thiophene Ring | ~640 - 850 |
The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable technique for predicting the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.netmdpi.com Theoretical predictions are crucial for assigning signals in experimental NMR spectra, especially for complex molecules where spectral overlap can occur. mdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., Tetramethylsilane - TMS) can be determined. The predicted shifts are highly sensitive to the electronic environment of each atom.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts are relative to TMS and are influenced by solvent effects.
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | ||
| H3 (ring proton) | ~7.5 - 8.0 | |
| H5 (ring proton) | ~8.0 - 8.5 | |
| -CH₃ (acetyl) | ~2.5 - 2.7 | |
| ¹³C NMR | ||
| C=O (acetyl) | ~190 - 195 | |
| C2-CN (ring) | ~110 - 115 | |
| C3 (ring) | ~130 - 135 | |
| C4-Ac (ring) | ~140 - 145 | |
| C5 (ring) | ~135 - 140 | |
| C≡N (nitrile) | ~115 - 120 |
Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic transitions of a molecule, which are observed in UV-Visible absorption spectroscopy. researchgate.net This method calculates the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. mdpi.com For this compound, the conjugated π-system of the thiophene ring, extended by the electron-withdrawing acetyl and nitrile groups, is expected to give rise to significant π→π* transitions. The carbonyl group also introduces the possibility of weaker n→π* transitions. masterorganicchemistry.com
Table 4: Predicted Electronic Transitions for this compound
| Transition | Nature | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S₀ → S₁ | π→π* | ~280 - 320 | > 0.1 |
| S₀ → S₂ | π→π* | ~240 - 270 | > 0.1 |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO energy (E_HOMO) relates to the ability to donate an electron, while the LUMO energy (E_LUMO) relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov From these energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the chemical potential can be calculated to further quantify the molecule's electronic behavior. researchgate.net
Table 5: Calculated FMO Energies and Global Reactivity Descriptors
| Parameter | Formula | Description | Predicted Value (eV) |
|---|---|---|---|
| E_HOMO | - | Energy of the highest occupied molecular orbital | ~ -6.5 to -7.5 |
| E_LUMO | - | Energy of the lowest unoccupied molecular orbital | ~ -2.5 to -3.5 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicator of chemical reactivity and stability | ~ 3.5 to 4.5 |
| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron | ~ 6.5 to 7.5 |
| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added | ~ 2.5 to 3.5 |
| Electronegativity (χ) | (I + A) / 2 | Measure of electron-attracting power | ~ 4.5 to 5.5 |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | ~ 1.75 to 2.25 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov The map is colored according to the electrostatic potential value on the molecule's surface: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.comchemrxiv.org For this compound, the most negative regions (red/yellow) are expected around the electronegative oxygen atom of the acetyl group and the nitrogen atom of the nitrile group. The regions of positive potential (blue) are anticipated around the hydrogen atoms of the thiophene ring.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and intramolecular interactions.
The analysis also calculated the natural atomic charges at different sites of the molecule. It was found that the oxygen and nitrogen atoms carry negative charges, with the amino nitrogen being the most electronegative. In contrast, the sulfur atom was found to be electropositive. mdpi.com These charge distributions are critical in determining the molecule's reactivity and intermolecular interactions.
Another study focused on the interaction of thiophene with carbonyl sulfide (B99878) (COS) also employed NBO analysis to understand the charge transfer between the two molecules. periodicodimineralogia.it The analysis confirmed a charge transfer from the lone pair of the oxygen atom in COS to the σ* antibonding orbital of a C-H bond in thiophene, indicating the formation of an adsorption complex. periodicodimineralogia.it This type of analysis helps in understanding how thiophene-based molecules might interact with other substances.
Interactive Data Table: Natural Atomic Charges in 2-Acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene mdpi.com
| Atom | Natural Atomic Charge (e) |
| S1 | 0.297 |
| O1 | -0.638 |
| O2 | -0.584 |
| N1 | -0.732 |
| N2 | -0.478 |
| C1 | 0.222 |
| C2 | -0.279 |
| C3 | 0.449 |
| C4 | -0.323 |
| C5 | 0.443 |
| C6 | 0.286 |
| C7 | -0.207 |
| C8 | 0.218 |
| S2 | 0.089 |
Topological Analysis (AIM, RDG)
Topological analysis methods, such as the Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis, are used to characterize the nature of chemical bonds and non-covalent interactions.
In a theoretical study of macrocyclic molecules containing terthiophene units, RDG analysis was employed to classify the various types of interactions within the molecular fragments. researchgate.net This method allows for the visualization and characterization of repulsive, weak (van der Waals), and attractive (hydrogen bonding, halogen bonding) interactions based on the electron density and its gradient. Such analyses are crucial for understanding the forces that dictate the three-dimensional structure and stability of complex molecular systems. researchgate.net
Thermochemical Studies
Thermochemical studies provide fundamental data on the energy of molecules, which is essential for understanding their stability and reactivity.
Enthalpies of Formation (Gas Phase)
The gas-phase enthalpy of formation is a key thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For thiophene derivatives, these values have been both experimentally determined and computationally calculated.
A study on 2- and 3-thiopheneacetic acid methyl esters reported their experimental gas-phase enthalpies of formation at 298.15 K. umsl.edu These values were obtained through a combination of rotating-bomb combustion calorimetry and Calvet microcalorimetry. umsl.edu
Computational methods are also widely used to predict enthalpies of formation. One study calculated the gas-phase enthalpy of formation for 21 carbonyl compounds of the thiophene series using semiempirical quantum-chemical methods (PM3, MINDO, AM1, and MNDO). osi.lvresearchgate.net The results showed that the PM3 method provided the best correlation with experimental data. osi.lvresearchgate.net This calibrated method was then used to predict the enthalpies of formation for another 22 carboxylic acids and ketones of the thiophene series. osi.lvresearchgate.net
Interactive Data Table: Calculated Gas-Phase Enthalpies of Formation (ΔfH°(g)) for Selected Thiophene Derivatives nih.gov
| Compound | Method | ΔfH°(g) (kcal/mol) |
| 2-Acetylthiophene (B1664040) | B3LYP-D3/cc-pVTZ | -23.5 |
| 3-Acetylthiophene | B3LYP-D3/cc-pVTZ | -18.2 |
| Thiophene-2-carboxaldehyde | B3LYP-D3/cc-pVTZ | -11.0 |
| Thiophene-3-carboxaldehyde | B3LYP-D3/cc-pVTZ | -5.7 |
Isodesmic and Atomization Reactions for Energy Calculations
Isodesmic and atomization reactions are theoretical constructs used in computational chemistry to accurately calculate the enthalpy of formation of molecules. Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. umsl.edu
In the study of 2- and 3-thiopheneacetic acid methyl esters, standard ab initio molecular orbital calculations at the G3 level were performed, and the calculated enthalpies of formation using both atomization and isodesmic reactions were found to be in very good agreement with the experimental results. umsl.edu Similarly, a computational study on the thermochemical properties of bithiophenes used homodesmotic reactions, a more constrained type of isodesmic reaction, to calculate enthalpies of formation which also showed good agreement with experimental data. csic.es
Relative Stabilities of Isomers
Computational thermochemistry is particularly useful for determining the relative stabilities of isomers. By comparing the calculated enthalpies of formation, the more stable isomer can be identified.
The study on thiopheneacetic acid methyl esters provided insights into the relative stabilities of the 2- and 3-isomers. umsl.edu Similarly, computational studies on various substituted thiophenes have allowed for the comparison of isomer stabilities, which is crucial for understanding their potential applications and reaction pathways. nih.gov For instance, calculations show that 2-acetylthiophene is more stable than 3-acetylthiophene by about 5.3 kcal/mol. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic view of molecular behavior, offering insights into conformational changes, interactions with other molecules, and stability over time.
In a study of thiophene carboxamide derivatives as potential anticancer agents, molecular dynamics (MD) simulations were performed to understand the stability of the ligand-protein complexes. mdpi.com The simulations, run for a specific duration, generated trajectories that were analyzed to assess parameters like the root mean square deviation (RMSD). The RMSD plots are used to evaluate the compactness and stability of the complex, indicating how well the ligand fits and remains within the protein's binding pocket. mdpi.com
Another study focused on assessing the accuracy of various force fields for simulating amorphous poly(3-hexylthiophene), a semiconducting polymer. By comparing the simulation results with experimental X-ray and neutron scattering data, the study identified which force field parameters, such as atomic partial charges and torsion potentials, have the most significant impact on the predicted structure and dynamics of the polymer. This kind of work is essential for developing accurate models for materials science applications.
Reactivity Analysis Using Computational Descriptors (e.g., Fukui Functions, Local Softness)
Computational descriptors derived from Density Functional Theory (DFT) are powerful tools for analyzing and predicting chemical reactivity. researchgate.net Among the most informative are Fukui functions and local softness, which help identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. mdpi.comchemrxiv.org
The Fukui function , f(r), measures the change in electron density at a specific point r when the total number of electrons in the system changes. researchgate.net It helps to localize electrophilic and nucleophilic centers in a molecule. mdpi.com
For nucleophilic attack (f+) : This function indicates the sites most susceptible to attack by a nucleophile. These sites correspond to regions where an additional electron is most favorably accommodated, often approximated by the density of the Lowest Unoccupied Molecular Orbital (LUMO).
For electrophilic attack (f-) : This function points to the sites most likely to be attacked by an electrophile. These are the sites from which an electron is most easily removed, often approximated by the density of the Highest Occupied Molecular Orbital (HOMO). mdpi.com
Local softness , s(r), is another key reactivity descriptor, related to the Fukui function by the equation s(r) = S * f(r), where S is the global softness (the inverse of global hardness). nih.gov A larger local softness value at a particular atomic site indicates higher reactivity at that site. mdpi.com This principle is instrumental in explaining site-selectivity in chemical reactions. mdpi.com
For this compound, a qualitative analysis based on the electronic nature of its functional groups allows for the prediction of its reactive sites:
The thiophene ring is an electron-rich aromatic system, generally susceptible to electrophilic substitution.
The acetyl and nitrile groups are strong electron-withdrawing groups. This deactivates the thiophene ring towards electrophilic attack but also makes the carbonyl carbon and nitrile carbon potential sites for nucleophilic attack.
The carbonyl carbon of the acetyl group is highly electrophilic due to the polarization of the C=O bond.
The nitrile carbon is also an electrophilic center.
The atoms of the thiophene ring (C3 and C5) are the most likely sites for electrophilic attack, with their relative reactivity being influenced by the directing effects of the substituents.
Fukui function analysis would provide quantitative values to confirm these predictions, pinpointing the specific atoms most susceptible to nucleophilic and electrophilic attacks. researchgate.net
| Atomic Site | Predicted Reactivity Type | Rationale (based on electronic effects) | Relevant Descriptor |
|---|---|---|---|
| Carbonyl Carbon (Acetyl) | Electrophilic (susceptible to nucleophilic attack) | Electron-deficient due to electronegative oxygen. | High f+ and s+ value. |
| Nitrile Carbon | Electrophilic (susceptible to nucleophilic attack) | Electron-deficient due to electronegative nitrogen and sp hybridization. | High f+ and s+ value. |
| Thiophene Ring Carbons (C3, C5) | Nucleophilic (susceptible to electrophilic attack) | Electron-rich aromatic system. | High f- and s- values. |
| Carbonyl Oxygen (Acetyl) | Nucleophilic (susceptible to electrophilic attack) | High electron density from lone pairs. | High f- and s- value. |
| Nitrile Nitrogen | Nucleophilic (susceptible to electrophilic attack) | High electron density from lone pair. | High f- and s- value. |
Advanced Applications in Materials Science
Role as Building Blocks in Polymer Chemistry and Functional Materials
4-Acetylthiophene-2-carbonitrile (B6162628) serves as a versatile precursor in the synthesis of advanced functional materials. Its thiophene (B33073) core is a well-established component of π-conjugated systems, which are fundamental to organic electronics. ossila.com The presence of both an acetyl and a nitrile moiety provides a means to finely tune the electronic and physical properties of resulting polymers and molecular assemblies. These functional groups are known to influence key material parameters such as solubility, molecular packing, and energy levels (HOMO/LUMO), which are critical for device performance.
Thiophene-based polymers are among the most extensively studied classes of electrically conductive polymers (ECPs). du.ac.irimp.kiev.ua The polymerization of thiophene monomers, typically through electrochemical or metal-catalyzed cross-coupling reactions, creates extended π-conjugated backbones that allow for charge carrier mobility.
The incorporation of this compound as a monomer unit into a polythiophene chain is expected to yield a polymer with distinct properties compared to unsubstituted polythiophenes. The strong electron-withdrawing nature of both the acetyl and nitrile groups would lower the energy levels of the polymer's frontier molecular orbitals (HOMO and LUMO). This modification can enhance the polymer's stability against oxidative doping and potentially switch the material's charge transport characteristics. Copolymers of styrene (B11656) and acetyl thiophene have been synthesized and have been shown to possess conductive properties, demonstrating the viability of acetylated thiophenes in such applications. researchgate.net
Table 1: Expected Influence of Functional Groups on Hypothetical Poly(this compound)
| Property | Unsubstituted Polythiophene | Expected Effect of Acetyl & Nitrile Groups | Rationale |
|---|---|---|---|
| Solubility | Generally poor in common organic solvents | Potentially improved | The polar functional groups may enhance solubility in polar organic solvents, aiding processability. |
| Electron Affinity | Moderate | Increased | Strong electron-withdrawing groups lower the LUMO level, increasing the ability to accept electrons (n-type character). |
| Band Gap | ~2.0 eV | Modified | The functional groups can alter the conjugation length and electronic structure, leading to a change in the optical and electronic band gap. |
| Air Stability | Moderate | Potentially enhanced | Lowering the HOMO energy level can make the polymer more resistant to oxidation by atmospheric oxygen. |
The tunable electronic properties of polymers and small molecules derived from substituted thiophenes make them prime candidates for active layers in various optoelectronic devices. rsc.orgmdpi.com
Organic Field-Effect Transistors (OFETs): In OFETs, the active semiconductor layer's performance is dictated by its charge carrier mobility and stability. By incorporating this compound, it is possible to design materials with enhanced electron-transporting (n-type) or ambipolar characteristics, which are less common than hole-transporting (p-type) materials in the thiophene family. The functional groups would influence the material's solid-state packing, a critical factor for efficient charge transport.
Organic Light-Emitting Diodes (OLEDs): Thiophene-containing polymers and small molecules are frequently used in the emissive or charge-transport layers of OLEDs. mdpi.com The specific substituents on the thiophene ring dictate the emission color and efficiency. The acetyl and nitrile groups in this compound would significantly shift the emission spectrum of a derived fluorophore compared to simpler thiophene compounds.
Organic Solar Cells (OSCs): In OSCs, a donor-acceptor (D-A) architecture is used to facilitate charge separation. rsc.org Thiophene derivatives can function as either electron donors or, with sufficient electron-withdrawing substituents, as electron acceptors. A polymer derived from this compound could potentially serve as an acceptor material when paired with a strong donor polymer, owing to its expected low-lying LUMO level.
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The functional groups on this compound make it an interesting candidate for designing complex, self-assembling systems. The acetyl group, in particular, can participate in hydrogen bonding and dipole-dipole interactions, which can direct the formation of ordered structures. For instance, research on 4-acetylbiphenyl (B160227) has shown that its acetyl group can guide the formation of reproducible and robust supramolecular structures on surfaces. nih.gov
Furthermore, this compound could act as a building block for creating porous crystalline materials like Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). The nitrile group can be chemically transformed into other functional groups, such as carboxylic acids or amines, which can then coordinate with metal ions (for MOFs) or undergo condensation reactions to form extended covalent networks (for COFs). The defined geometry and electronic nature of the thiophene core would be imparted to the resulting framework, potentially creating materials with applications in gas storage, separation, or catalysis.
Chemical Modification and Polymerization for Novel Material Properties
The true versatility of this compound lies in the reactivity of its functional groups, which allows for extensive chemical modification to create a diverse range of monomers and polymers. psu.edu This adaptability is crucial for fine-tuning material properties for specific applications.
The acetyl and nitrile groups are platforms for a variety of chemical transformations. For example, the acetyl group's carbonyl can undergo condensation reactions to form larger conjugated systems, such as chalcones or imines, effectively extending the π-system of the molecule. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further functionalization, such as amidation or esterification. These modifications can be performed on the monomer before polymerization or, in some cases, on the polymer itself.
Table 2: Potential Chemical Modifications of this compound for Materials Synthesis
| Functional Group | Reaction Type | Reagents | Resulting Functionality | Potential Application |
|---|---|---|---|---|
| Acetyl Group | Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile) | Extended π-conjugated system | Synthesis of new dyes, non-linear optical materials, or monomers for low band-gap polymers. |
| Acetyl Group | Aldol (B89426) Condensation | Aromatic aldehydes | α,β-Unsaturated ketone (chalcone-like structure) | Creation of photo-responsive materials or new polymer building blocks. |
| Nitrile Group | Hydrolysis | Acid or base (e.g., H₂SO₄, NaOH) | Carboxylic acid | Monomer for polyesters or polyamides; anchoring group for surface modification. |
| Nitrile Group | Reduction | Reducing agents (e.g., LiAlH₄) | Primary amine | Monomer for polyimides; site for attaching other functional molecules. |
| Thiophene Ring | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted thiophene | Monomer for Stille or Suzuki cross-coupling polymerization. |
Through these and other chemical strategies, this compound can be transformed into a wide array of derivatives. Subsequent polymerization of these new monomers allows for the creation of novel polymers with precisely engineered properties, including enhanced solubility, optimized energy levels for electronic devices, and specific functionalities for sensing or self-assembly. mdpi.com
Strategic Utility in Organic Synthesis and Intermediates in Medicinal Chemistry Research
Building Blocks for Complex Organic Molecules
Organic building blocks are foundational, functionalized molecules essential for the bottom-up assembly of more intricate molecular structures. sigmaaldrich.comcymitquimica.comalfa-chemistry.com They are pivotal in medicinal chemistry, organic synthesis, and materials science for creating everything from supramolecular complexes to novel drug candidates. sigmaaldrich.comalfa-chemistry.com The utility of a building block is often dictated by its capacity for selective chemical modifications, allowing for the reliable and efficient construction of target compounds. alfa-chemistry.com
4-Acetylthiophene-2-carbonitrile (B6162628) serves as an important building block, providing a thiophene (B33073) scaffold that is a known pharmacophore in numerous pharmaceuticals. nih.gov The presence of the acetyl and nitrile functionalities offers multiple reaction sites for further chemical transformations. For instance, the ketone group can undergo reactions such as reductions, oxidations, and condensations, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions. ntnu.no This reactivity allows for the construction of a wide range of substituted thiophene derivatives, which are integral to many natural products and pharmaceutically active compounds. mdpi.com
The thiophene ring itself is a stable aromatic system that can be further functionalized. nih.gov Its incorporation into larger molecules can significantly influence their physicochemical properties, such as solubility and receptor binding affinity, which is a key consideration in drug design. nih.gov
Precursors for Important Thiophene-Based Carboxylic Acids and Esters
The nitrile group of this compound can be readily converted into a carboxylic acid or its corresponding esters, which are themselves valuable intermediates in organic synthesis. The hydrolysis of the nitrile can be achieved under acidic or basic conditions to yield 4-acetylthiophene-2-carboxylic acid. This transformation is a common and well-established method in organic chemistry.
Thiophene-2-carboxylic acids and their esters are significant precursors for a variety of applications. wikipedia.orgwikipedia.org For example, 2-acetylthiophene (B1664040) is a known precursor to thiophene-2-carboxylic acid. wikipedia.orgwikipedia.org These carboxylic acid derivatives can then participate in a multitude of subsequent reactions, including esterification, amidation, and the formation of acid chlorides.
The resulting thiophene-based carboxylic acids and esters are key components in the synthesis of various compounds, including those with potential biological activity. For instance, they can be used to synthesize more complex heterocyclic systems or as starting materials for coupling reactions to build larger molecular frameworks. wikipedia.org
Synthetic Intermediates for Design and Synthesis of Biologically Relevant Scaffolds
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in a significant number of FDA-approved drugs. nih.gov Its presence in a molecule can confer a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.comnih.gov this compound, as a substituted thiophene, is a valuable intermediate for the design and synthesis of new, biologically relevant scaffolds. mdpi.com
The reactivity of the acetyl and nitrile groups allows for the strategic introduction of various pharmacophoric elements. This enables medicinal chemists to systematically modify the structure of the parent compound and explore its potential as a lead for drug discovery.
Design and Synthesis of Derivatives with Specific Structural Motifs
The functional groups of this compound provide handles for the rational design and synthesis of derivatives with specific structural motifs. For example, the acetyl group can be a starting point for creating more complex side chains through reactions like the Vilsmeier-Haack reaction, which can introduce a chlorovinyl aldehyde group. mdpi.com This, in turn, can be used to construct other heterocyclic rings fused to the thiophene core.
Similarly, the nitrile group can be utilized in cyclization reactions to form fused pyrimidine (B1678525) or other nitrogen-containing heterocyclic systems. nih.gov The ability to selectively modify these positions allows for the creation of a library of compounds with diverse structural features, which is crucial for identifying molecules with desired biological activities.
Exploration of Structure-Activity Relationships (SAR) in a Synthetic Context
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.com The synthesis of a series of analogues from a common intermediate like this compound is a key strategy in SAR exploration. nih.govresearchgate.net
By systematically altering the substituents on the thiophene ring, researchers can probe the interactions of these molecules with biological targets. For instance, modifying the group at the 4-position or transforming the acetyl and nitrile groups can lead to significant changes in potency and selectivity. nih.gov The data gathered from these synthetic efforts and subsequent biological testing helps in building a comprehensive SAR profile, guiding the design of more effective and specific therapeutic agents. mdpi.com
Development of Novel Chemical Probes and Tools
While specific examples for this compound as a chemical probe are not extensively documented in the provided search results, its structural features suggest potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. The thiophene scaffold and its reactive handles could be utilized to develop fluorescent probes or affinity-based probes for target identification and validation. The nitrile group, for example, can be a precursor to functionalities that can be tagged with reporter groups.
Application in Corrosion Inhibition Research
Thiophene derivatives have been recognized for their potential as corrosion inhibitors for various metals, particularly steel in acidic environments. researchgate.netderpharmachemica.comlew.ro The effectiveness of these organic inhibitors is often attributed to the presence of heteroatoms (like sulfur in thiophene), aromatic rings, and polar functional groups, which can adsorb onto the metal surface and form a protective layer. nih.govderpharmachemica.comlew.ro
Research has shown that the adsorption of thiophene derivatives on a metal surface can block active sites, thereby reducing the rate of corrosion. derpharmachemica.com The presence of electron-rich moieties in the molecule can enhance this adsorption process. lew.ro While direct studies on this compound as a corrosion inhibitor were not found, its structural components—the thiophene ring, the acetyl group (containing an oxygen atom), and the nitrile group (containing a nitrogen atom)—are all features known to contribute to corrosion inhibition. nih.gov This suggests that this compound and its derivatives could be promising candidates for further investigation in the field of corrosion science.
Future Research Directions and Unexplored Avenues
Development of Greener Synthetic Routes and Sustainable Methodologies
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. mdpi.com Future research on 4-Acetylthiophene-2-carbonitrile (B6162628) should prioritize the development of synthetic routes that align with these principles.
Current synthetic strategies for thiophene (B33073) derivatives often rely on traditional methods that may involve hazardous reagents and generate significant waste. mdpi.com For instance, the Vilsmeier-Haack reaction, a common tool for preparing precursors to acetylthiophenes, utilizes phosphorus oxychloride and dimethylformamide, which pose environmental and safety concerns. nih.gov
Future work should focus on alternative, more sustainable methodologies. This includes the exploration of:
Microwave-assisted and Ultrasound-assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption. nih.gov The application of ultrasound has been shown to be effective in the synthesis of 2-aminothiophenes using water as a solvent, a method that could be adapted for this compound. rsc.org
Solvent-free or Green Solvent Systems: Replacing volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable chemistry. google.com Research into the synthesis of thiophene derivatives in aqueous media or under solvent-free conditions is a promising avenue. rsc.org A Chinese patent describes the use of ionic liquids as a reaction medium for the preparation of acetylthiophene, highlighting a potential green route. google.com
Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity and mild reaction conditions, representing a highly sustainable approach. acs.org
A comparative overview of potential green synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Green Synthetic Strategies for this compound
| Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption | Scalability, potential for localized overheating |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, improved mass transfer | Equipment costs, potential for radical formation |
| Green Solvent Systems | Reduced environmental impact, improved safety, potential for catalyst recycling | Solvent selection, product isolation, cost of novel solvents |
Exploration of Novel Catalytic Transformations
The functional groups present in this compound—the acetyl and nitrile moieties, along with the thiophene ring itself—offer multiple sites for catalytic functionalization. Future research should explore novel catalytic transformations to expand the synthetic utility of this compound.
Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. researchgate.netresearchgate.net Reactions such as the Suzuki, Stille, Negishi, and Heck couplings could be employed to introduce a variety of substituents onto the thiophene ring of this compound, leading to a diverse library of derivatives. acs.org The development of catalytic methods for the direct functionalization of C-H bonds is another area of intense research that could be applied to this molecule. acs.org
Furthermore, multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. nih.govtandfonline.com Investigating the participation of this compound in MCRs could lead to the rapid assembly of novel heterocyclic systems with potential biological or material applications. acs.orgresearchgate.net For example, the Gewald reaction, a well-known MCR for the synthesis of 2-aminothiophenes, could potentially be adapted. mdpi.comnih.gov
A summary of potential catalytic transformations is provided in Table 2.
Table 2: Potential Catalytic Transformations of this compound
| Reaction Type | Potential Reagents/Catalysts | Potential Products |
|---|---|---|
| Suzuki Coupling | Aryl or vinyl boronic acids/esters, Palladium catalyst, Base | Aryl- or vinyl-substituted thiophenes |
| Stille Coupling | Organostannanes, Palladium catalyst | Substituted thiophenes |
| Heck Coupling | Alkenes, Palladium catalyst, Base | Alkenyl-substituted thiophenes |
| C-H Activation | Transition metal catalysts (e.g., Rhodium, Iridium) | Directly functionalized thiophene ring |
Advanced Computational Studies for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding molecular properties and predicting reactivity. nih.govnih.gov Future research should leverage advanced computational methods to build predictive models for this compound and its derivatives.
DFT calculations can provide insights into the electronic structure, molecular geometry, and vibrational frequencies of the molecule. researchgate.netnih.govscienceopen.com This information is crucial for understanding its reactivity and spectroscopic properties. For instance, DFT studies have been used to investigate the structure and band gap of polythiophenes and the solvent effects on the vibrations of related molecules. scienceopen.com Similar studies on this compound would be highly valuable.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activities or material properties. These predictive models can accelerate the discovery of new drug candidates or materials by prioritizing the synthesis of compounds with the most promising characteristics. nih.gov
Key areas for computational investigation are outlined in Table 3.
Table 3: Focus Areas for Advanced Computational Studies
| Computational Method | Research Focus | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, HOMO-LUMO gap, molecular electrostatic potential, vibrational analysis | Understanding of reactivity, spectroscopic properties, and intermolecular interactions. nih.govtandfonline.comdntb.gov.ua |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity (e.g., enzyme inhibition, antimicrobial activity) | Predictive models for guiding the design of new therapeutic agents. |
| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with material properties (e.g., charge mobility, absorption spectra) | Predictive models for the development of new organic electronic materials. |
Design of Highly Functionalized Derivatives for Emerging Technologies
The unique electronic properties of the thiophene ring make it a privileged scaffold in materials science, particularly for organic electronics. nih.govresearchgate.net The design and synthesis of highly functionalized derivatives of this compound could lead to novel materials for emerging technologies.
By strategically modifying the core structure through the catalytic methods mentioned previously, derivatives with tailored properties can be created. For example, extending the π-conjugation by introducing aromatic or vinylic substituents can tune the HOMO/LUMO energy levels and the optical band gap, which is crucial for applications in:
Organic Photovoltaics (OPVs): Thiophene-based materials are widely used as donor materials in organic solar cells. mdpi.com
Organic Field-Effect Transistors (OFETs): The ability of thiophene derivatives to self-assemble into ordered structures is beneficial for achieving high charge carrier mobility. nih.gov
Organic Light-Emitting Diodes (OLEDs): Functionalized thiophenes can act as emissive or charge-transporting layers in OLEDs. researchgate.net
The potential applications of functionalized derivatives are summarized in Table 4.
Table 4: Potential Applications of Highly Functionalized Derivatives
| Application Area | Desired Properties of Derivatives | Examples of Functionalization |
|---|---|---|
| Organic Photovoltaics (OPVs) | Broad absorption spectrum, appropriate energy level alignment | Introduction of electron-donating and -withdrawing groups to create donor-acceptor structures. mdpi.comacs.org |
| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good solid-state packing | Introduction of long alkyl chains or fused aromatic rings to promote intermolecular interactions. nih.gov |
| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, tunable emission color | Modification of the π-conjugated system to control the emission wavelength. researchgate.net |
Synergistic Applications in Multi-disciplinary Fields
The structural motifs within this compound suggest a broad range of potential biological activities, making it a promising scaffold for medicinal chemistry. tandfonline.comresearchgate.netchemspider.com Thiophene derivatives have been reported to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net
Future research should explore the synergistic applications of this compound and its derivatives in multidisciplinary fields, combining materials science with medicinal chemistry. For instance, thiophene-based nanoparticles are being investigated for bioimaging and therapeutic applications. researchgate.net Derivatives of this compound could be designed as fluorescent probes for biological imaging or as photosensitizers for photodynamic therapy.
The development of "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule, is a particularly exciting area. A functionalized derivative of this compound could potentially be engineered to both target a specific disease marker and deliver a therapeutic payload, or to be visualized through fluorescence imaging.
The potential for synergistic applications is highlighted in Table 5.
Table 5: Synergistic Applications in Multi-disciplinary Fields
| Field | Potential Application | Required Properties/Functionalities |
|---|---|---|
| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory agents | Specific interactions with biological targets, favorable pharmacokinetic properties. |
| Bioimaging | Fluorescent probes for cellular imaging | High quantum yield, photostability, specific targeting moieties. |
| Photodynamic Therapy | Photosensitizers for cancer treatment | Efficient generation of reactive oxygen species upon light irradiation. |
Q & A
Q. What are the standard synthetic routes for 4-Acetylthiophene-2-carbonitrile?
The synthesis typically involves functionalization of the thiophene ring. A common method is the Vilsmeier-Haack reaction , where 2-aminothiophene derivatives are formylated using a mixture of -dimethylformamide (DMF) and phosphorus oxychloride (POCl) under controlled conditions. Purification steps like recrystallization or column chromatography are critical for obtaining high-purity products .
| Reaction Type | Reagents/Conditions | Key Intermediate |
|---|---|---|
| Formylation | DMF, POCl, 0–5°C | Acetylthiophene precursor |
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- NMR spectroscopy (¹H/¹³C): Assigns proton environments and confirms substitution patterns.
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹).
- Mass spectrometry (MS) : Validates molecular weight and fragmentation pathways.
- Elemental analysis : Ensures purity and stoichiometric consistency .
Q. What biological assays are commonly used to evaluate its bioactivity?
- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.
- Enzyme inhibition studies : Fluorometric assays for kinases or proteases to explore mechanistic interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature control : Lower temperatures (0–5°C) during formylation reduce side reactions.
- Catalyst screening : Lewis acids (e.g., ZnCl) may enhance regioselectivity.
- AI-driven retrosynthesis : Tools leveraging databases like Reaxys or Pistachio predict optimal pathways and reagent combinations .
Q. How can contradictions in crystallographic data be resolved?
- Multi-software validation : Compare results from SHELXL97 (for refinement) and PLATON (for symmetry checks).
- High-resolution data : Use synchrotron radiation to resolve ambiguous electron density maps.
- Computational modeling : Density Functional Theory (DFT) calculations verify bond angles/distances against experimental data .
Q. What strategies are used to analyze structure-activity relationships (SAR) for anticancer activity?
- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) to probe electronic effects.
- Pharmacophore mapping : Identify critical moieties (e.g., acetyl, cyano) using docking studies (AutoDock Vina).
- In vivo validation : Assess toxicity and efficacy in xenograft models, with HPLC-MS monitoring of metabolite profiles .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Co-solvent systems : Use DMSO-PBS mixtures (<1% DMSO to avoid cytotoxicity).
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability .
Q. What advanced techniques resolve spectral overlaps in NMR?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
